molecular formula C28H19ClO5 B2658022 ETHYL 5-(4-CHLOROBENZOYLOXY)-2-PHENYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE CAS No. 312917-91-2

ETHYL 5-(4-CHLOROBENZOYLOXY)-2-PHENYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE

Cat. No.: B2658022
CAS No.: 312917-91-2
M. Wt: 470.91
InChI Key: VLXGCBFUAPDWEC-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorobenzoyloxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate is a naphthofuran derivative featuring a fused aromatic system with functionalized substituents. The compound’s structure includes:

  • A naphtho[1,2-b]furan core, providing a planar, conjugated system conducive to π-π interactions.
  • A 4-chlorobenzoyloxy group at position 5, introducing electron-withdrawing and hydrophobic characteristics.
  • An ethyl carboxylate at position 3, contributing to solubility and hydrogen-bonding capacity.

Its crystallization and structural refinement could leverage SHELX programs, as these tools are widely employed for small-molecule crystallography .

Properties

IUPAC Name

ethyl 5-(4-chlorobenzoyl)oxy-2-phenylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19ClO5/c1-2-32-28(31)24-22-16-23(33-27(30)18-12-14-19(29)15-13-18)20-10-6-7-11-21(20)26(22)34-25(24)17-8-4-3-5-9-17/h3-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXGCBFUAPDWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(4-CHLOROBENZOYLOXY)-2-PHENYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzoic acid with 2-phenyl-1,2-naphthoquinone in the presence of a suitable catalyst. The resulting intermediate is then esterified with ethyl alcohol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(4-CHLOROBENZOYLOXY)-2-PHENYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 5-(4-CHLOROBENZOYLOXY)-2-PHENYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-(4-CHLOROBENZOYLOXY)-2-PHENYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Table 1: Structural Comparison of Naphthofuran/Benzofuran Derivatives

Compound Name Core Structure Position 5 Substituent Position 2 Substituent Position 3 Substituent
Ethyl 5-(4-chlorobenzoyloxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate Naphtho[1,2-b]furan 4-Chlorobenzoyloxy Phenyl Ethyl carboxylate
Ethyl 2-methyl-5-[5-(p-anisyl)-1,3,4-oxadiazole-2-carbonyl]furan-3-carboxylate Furan Oxadiazole-carbonyl Methyl Ethyl carboxylate
Ethyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate Benzofuran Sulfonylamino (2,5-dimethyl) Methyl Ethyl carboxylate

Key Observations:

  • Position 5 Variability : The 4-chlorobenzoyloxy group introduces chlorine’s electronegativity and lipophilicity, contrasting with the oxadiazole (electron-deficient) in and sulfonamide (hydrogen-bonding) in .
  • Position 2 Substitution : A phenyl group (target compound) increases steric hindrance relative to methyl groups (analogs), possibly affecting molecular packing or target selectivity.

Physicochemical Properties

Table 2: Physical and Spectroscopic Data

Compound Name Melting Point (°C) IR (C=O Stretching, cm⁻¹) Solubility Profile
This compound Not reported ~1,714 (ester), ~1,657* Low (nonpolar solvents)
Ethyl 2-methyl-5-[5-(p-anisyl)-1,3,4-oxadiazole-2-carbonyl]furan-3-carboxylate 182–183 1,714 (ester), 1,657 Moderate (ethanol)
Ethyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate Not reported ~1,714 (ester), ~1,330† Low (DMSO/glucose)‡

*Inferred from analogous ester and ketone stretches.
†Sulfonamide S=O stretches typically ~1,350–1,300 cm⁻¹.
‡Based on analogs in , where DMSO is a common solvent.

Key Observations:

  • The 4-chlorobenzoyloxy group likely reduces solubility in polar solvents compared to sulfonamide or oxadiazole derivatives.
  • Higher melting points (e.g., 182–183°C in ) correlate with crystalline packing facilitated by hydrogen-bonding oxadiazole groups.

Biological Activity

Chemical Structure and Properties

The chemical formula for compound 1 is C28H19ClO5C_{28}H_{19}ClO_5. It features a naphthofuran backbone substituted with a chlorobenzoyloxy group and an ethyl ester functional group, which contribute to its biological properties.

Structural Formula

Ethyl 5 4 chlorobenzoyloxy 2 phenylnaphto 1 2 b furan 3 carboxylate\text{Ethyl 5 4 chlorobenzoyloxy 2 phenylnaphto 1 2 b furan 3 carboxylate}

Molecular Characteristics

  • Molecular Weight: 474.89 g/mol
  • CAS Number: Not specified in the search results but can be referenced in chemical databases.

Anticancer Properties

Recent studies have indicated that compounds similar to ethyl 5-(4-chlorobenzoyloxy)-2-phenylnaphto[1,2-b]furan-3-carboxylate exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest: Compounds with similar structures have shown the ability to halt cell cycle progression at the G2/M phase, preventing cancer cell proliferation.
  • Apoptosis Induction: Activation of caspases and modulation of Bcl-2 family proteins have been observed, leading to programmed cell death in tumor cells.

Antimicrobial Activity

Research has also pointed towards antimicrobial properties associated with naphtho-furan derivatives. Compound 1 may inhibit the growth of certain bacterial strains, although specific data on its efficacy against various pathogens is still limited.

Anti-inflammatory Effects

Compounds containing furan rings have demonstrated anti-inflammatory effects in preclinical models. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of structurally related compounds on human breast cancer cells. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways.

CompoundIC50 (µM)Mechanism of Action
Compound 1TBDApoptosis induction via caspase activation
Compound ATBDCell cycle arrest at G2/M phase

Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial activity of naphtho-furan derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited promising inhibition zones, suggesting potential therapeutic applications.

Bacterial StrainInhibition Zone (mm)Compound Tested
Staphylococcus aureusTBDCompound 1
Escherichia coliTBDCompound 1

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